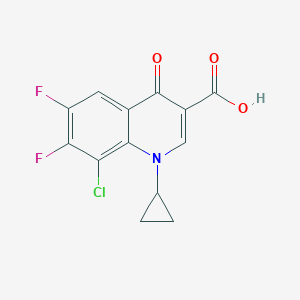

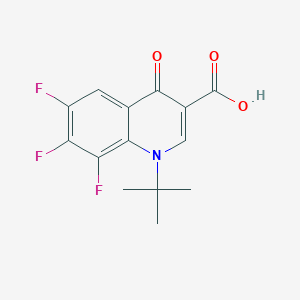

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

概要

説明

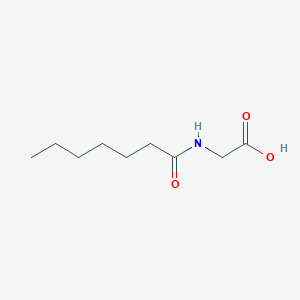

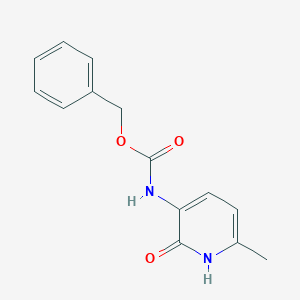

The compound of interest, 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone, a class of synthetic antimicrobial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, and they function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Synthesis Analysis

The synthesis of quinolone derivatives involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved with an overall yield of 48% starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . This process likely shares similarities with the synthesis of the compound , given the structural resemblance.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a cyclopropyl group and multiple fluorine atoms, which are believed to enhance the antimicrobial activity. The regioselective displacement reactions of quinolone carboxylic acids with amine nucleophiles allow for the introduction of various substituents at specific positions on the quinolone core . This regioselectivity is crucial for tailoring the biological activity and pharmacokinetic properties of the compounds.

Chemical Reactions Analysis

Quinolone derivatives undergo nucleophilic displacement reactions, which are influenced by the choice of substrate and solvent. For example, the displacement reactions of ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate and its carboxylic acid counterpart with amine nucleophiles occur regioselectively at the C-5 or C-7 position . This regioselectivity is essential for the synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are closely related to their molecular structure. The presence of fluorine atoms increases the lipophilicity and stability of the molecule, potentially improving its bioavailability and resistance to enzymatic degradation. The cyclopropyl group is a common feature in fluoroquinolones, contributing to the potency and spectrum of activity against bacterial enzymes like DNA gyrase .

科学的研究の応用

Chemical Synthesis and Derivatives

One significant area of research involves the chemical synthesis of derivatives from 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For instance, the synthesis of (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride was achieved, indicating the potential for creating varied compounds for specific applications (Xia, Chen, & Yu, 2013). Additionally, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate demonstrates the versatility of this compound in synthesizing new derivatives (Liu Zhe, 2001).

Physicochemical Properties Research has been conducted on the physicochemical properties of related compounds, such as the melting and dissociation properties of 1-Cyclopropyl-7-Chloro-6- (1-Piperazinyl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Hydrochloride. Understanding these properties is crucial for improving the crystallization and purification processes in industrial applications, particularly in the production of related drugs like ciprofloxacin (Yin Qiuxiang, 2002).

Antibacterial Properties Several studies have explored the antibacterial properties of new compounds synthesized from 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For instance, the synthesis and evaluation of new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids revealed appreciable antibacterial activity, offering insights into potential pharmaceutical applications (Al-Hiari et al., 2011).

Antimicrobial Study of Fluoroquinolone-Based Compounds The antimicrobial properties of fluoroquinolone-based 4-thiazolidinones synthesized from this compound have been examined, highlighting its role in creating effective antimicrobial agents (Patel & Patel, 2010).

Large-Scale Production Techniques A study on using potassium carbonate to scavenge hydrogen fluoride in the production of a specific boron complex from 8-Chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−Boron showcases the industrial-scale production capabilities and techniques for compounds derived from this acid (Li & Russell, 2008).

作用機序

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the final product’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, and their inhibition leads to the prevention of DNA replication and transcription, resulting in bacterial cell death .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting these pathways and leading to bacterial cell death .

Result of Action

Ciprofloxacin, by inhibiting bacterial DNA gyrase and topoisomerase IV, prevents DNA replication and transcription, leading to bacterial cell death .

Safety and Hazards

特性

IUPAC Name |

8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFGWIOLVRSZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431523 | |

| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

CAS RN |

101987-89-7 | |

| Record name | 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)

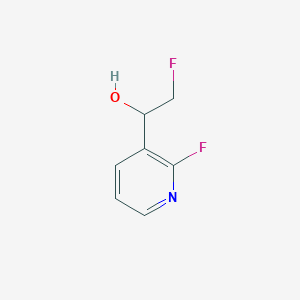

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)